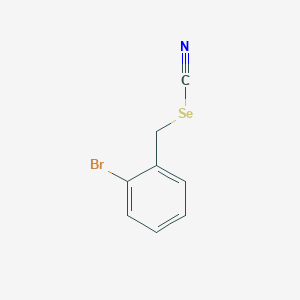
(2-Bromophenyl)methyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)methyl selenocyanate is an organoselenium compound with the molecular formula C8H6BrNSe.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methyl selenocyanate typically involves the reaction of 2-bromobenzyl chloride with potassium selenocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methyl selenocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides.
Substitution: Nucleophilic substitution reactions can replace the selenocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromophenyl)methyl selenocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing selenium into organic molecules.
Medicine: Research is ongoing into its potential use as an anticancer agent due to the known biological activity of selenium compounds.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which (2-Bromophenyl)methyl selenocyanate exerts its effects involves the interaction of the selenocyanate group with biological molecules. Selenium compounds are known to interact with thiol groups in proteins, leading to the formation of selenoproteins. These interactions can affect various cellular pathways, including antioxidant defense mechanisms and redox signaling .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)methyl selenocyanate
- (2-Fluorophenyl)methyl selenocyanate
- (2-Iodophenyl)methyl selenocyanate
Uniqueness
(2-Bromophenyl)methyl selenocyanate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
Properties
CAS No. |
57239-50-6 |
|---|---|
Molecular Formula |
C8H6BrNSe |
Molecular Weight |
275.01 g/mol |
IUPAC Name |
(2-bromophenyl)methyl selenocyanate |
InChI |
InChI=1S/C8H6BrNSe/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 |
InChI Key |
BSDKDQJAMNCZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Se]C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















